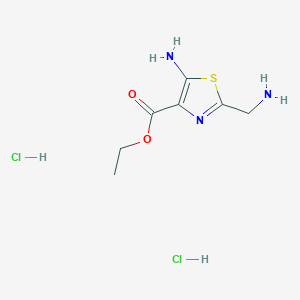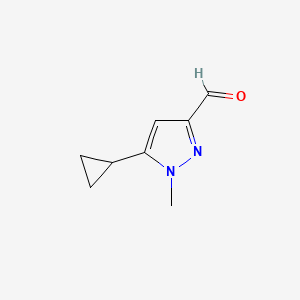
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H10N2O . It is a derivative of pyrazole, a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. The Vilsmeier-Haack reaction, which involves the reaction of DMF and POCl3, is one of the most common methods used for the synthesis of pyrazole derivatives . Other methods include the oxidation of the corresponding alcohols .
Molecular Structure Analysis
The molecular structure of “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” consists of a pyrazole ring attached to a cyclopropyl group at the 5-position and a methyl group at the 1-position . The 3-position of the pyrazole ring is attached to a carbaldehyde group .
Chemical Reactions Analysis
Pyrazole derivatives, including “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde”, can undergo various chemical reactions. These include addition and reduction reactions, oxidation reactions, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine . They can also undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” include a molecular weight of 150.18 . More detailed properties such as melting point, solubility, and stability are not available in the literature I found.
Applications De Recherche Scientifique
Chemical Reactions and Crystal Structures
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives are primarily involved in various chemical reactions and crystal structure analyses. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a product formed by nucleophilic substitution, displaying electronic polarization and hydrogen bonding to form sheets in its structure (Orrego Hernandez et al., 2015). Another study showed the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing coplanar alignment with the adjacent pyrazole ring (Xu & Shi, 2011).
Synthesis and Characterization
Synthesis and characterization of new pyrazole derivatives have been a focus area. For example, a combinatorial library of fused pyran derivatives was designed and synthesized, involving 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Kalaria et al., 2014). Another study explored the synthesis of carbostyril derivatives of 1H-pyrazole, which were then evaluated for their antimicrobial properties (Thumar & Patel, 2011).
Biological Screening and Antimicrobial Properties
Several studies have focused on the biological screening and antimicrobial properties of pyrazole derivatives. For example, a multicomponent cyclocondensation reaction developed polyhydroquinoline scaffolds, which were then evaluated for their antibacterial, antitubercular, and antimalarial activities (Sapariya et al., 2017). Another study synthesized and evaluated the antimicrobial properties of a new series of pyrazole derivatives using organophosphorus, stibine, and arsine reagents (El-Sayed et al., 2016).
Advanced Chemical Applications
Advanced chemical applications of these compounds include the synthesis of pyrazolo[4,3-c]pyridines using Sonogashira-type reactions (Vilkauskaitė et al., 2011), and the development of solid-state emissive NLOphores with TICT characteristics from pyrazole-based derivatives (Lanke & Sekar, 2016).
Orientations Futures
The future directions for research on “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” and its derivatives could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
Propriétés
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLTLQZHPXDOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
1554583-20-8 |
Source


|
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

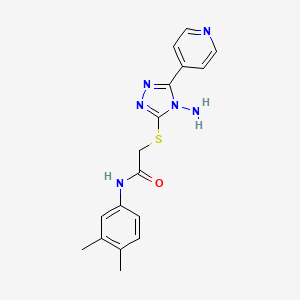


![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)


![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2380179.png)
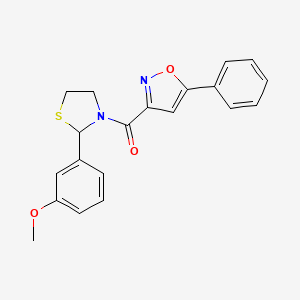
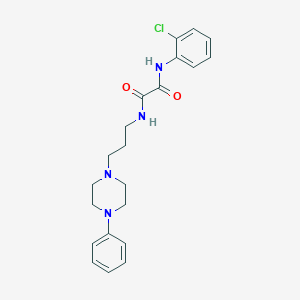
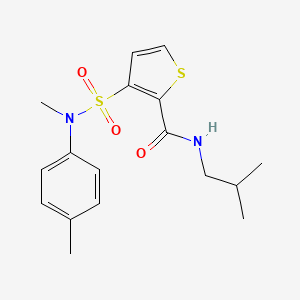

![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)
![1-(2-Methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2380189.png)
